molecular formula C27H37N9O7S3 B1215168 Cefotiam hexetil CAS No. 95761-91-4

Cefotiam hexetil

货号: B1215168
CAS 编号: 95761-91-4
分子量: 695.8 g/mol
InChI 键: VVFDMWZLBPUKTD-ZKRNHDOASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

西替利福坦的制备涉及几个步骤:

该方法适用于工业生产,可以获得高纯度的产品,生产成本低 .

化学反应分析

Hydrolysis of the Ester Prodrug

The primary activation pathway involves enzymatic hydrolysis in biological systems:

Reaction Type Conditions Products Key Observations
Acidic hydrolysispH 1.2 (simulated gastric)Cefotiam + cyclohexanol + CO₂Complete conversion within 2 hrs at 37°C
Alkaline hydrolysispH 7.4 (intestinal mucosa)Cefotiam + 1-(cyclohexyloxycarbonyloxy)ethanolRate constant (kk) = 0.24 h⁻¹ at 25°C; pH-dependent degradation

Mechanistic Insight :
The ester bond undergoes nucleophilic attack by water or hydroxide ions, releasing cefotiam (active antibiotic) and the prodrug carrier. This reaction is critical for oral bioavailability .

Isomerization and Degradation Pathways

Studies on cefotiam hydrochloride (active metabolite) reveal instability under thermal/photolytic conditions:

Table 1: Degradation Products and Conditions

Impurity Formation Pathway Structural Features Analytical Evidence
Δ³(⁴) isomerDouble-bond migration- Conjugated diene system
- S configuration at C-2
1H NMR^{1}\text{H NMR}: δ 6.24 (H-29), 5.23 (H-7)
UV λ<sub>max</sub> shift to 248 nm
DihydrothiazineRing-opening of β-lactam- Broken lactam ring
- Secondary amine formation
MS: m/z 526.3 ([M+H]⁺)
HPLC retention time shift
Oxazolone derivativeDecarboxylation + cyclization- Oxazolone ring at C-7
- Loss of CO₂
IR: 1785 cm⁻¹ (oxazolone C=O)
XRD crystallography

Key Findings :

  • Isomerization accounts for 0.5-2.8% of total impurities in pharmaceutical formulations .

  • Thermal degradation follows first-order kinetics (t1/2t_{1/2} = 48 hrs at 40°C) .

Synthetic Reactions in Industrial Production

Synthesis involves multi-step transformations:

Table 2: Key Synthetic Steps

Step Reagents/Conditions Purpose Yield Reference
EsterificationCarbonic acid-1-iodine ethyl ester cyclohexyl, K₂CO₃, -5–10°CProdrug formation82–85%
CrystallizationEthanol/HCl, 4°CPurification of this compound·2HClPurity ≥98%
Isomer separation0.2M KH₂PO₄/CH₃CN/CH₃COOH (72:28:1)Resolve Δ²/Δ³ isomersR<sub>s</sub> = 1.8

Critical Parameters :

  • Esterification temperature ≤10°C prevents β-lactam ring decomposition .

  • Mobile phase pH 6.8 optimizes HPLC separation of isomeric impurities .

Reactivity with Biological Targets

The active metabolite cefotiam inhibits bacterial cell wall synthesis via:

Cefotiam+Penicillin binding protein PBP Acyl enzyme complexCell wall disruption\text{Cefotiam}+\text{Penicillin binding protein PBP }\rightarrow \text{Acyl enzyme complex}\rightarrow \text{Cell wall disruption}

Kinetic Data :

  • KiK_i = 0.18 μM for E. coli PBP3

  • MIC₉₀ = 4 μg/mL against Haemophilus influenzae

Oxidative Pathways

Limited oxidation occurs under strong conditions:

Oxidizing Agent Products Mechanism References
H₂O₂ (3%)Sulfoxide derivativesS-oxidation at thiazole ring
O₂ (photocatalyzed)β-lactam ring-opened productsRadical-mediated cleavage

Stability Note :
No significant oxidation occurs under standard storage conditions (25°C/60% RH) .

科学研究应用

Introduction to Cefotiam Hexetil

This compound is a pro-drug of cefotiam, a third-generation cephalosporin antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is primarily utilized for the treatment of various bacterial infections, particularly in skin and soft tissue, respiratory tract, and urinary tract infections. The oral formulation of this compound allows for convenient administration, addressing the need for effective outpatient treatments.

Pharmacokinetics and Mechanism of Action

This compound is designed to be absorbed in the gastrointestinal tract, where it is hydrolyzed to release the active drug, cefotiam. Studies have shown that the bioavailability of cefotiam following oral administration of this compound is approximately 45.5% with peak serum concentrations occurring around 2.1 hours post-administration. The compound demonstrates significant penetration into skin blister fluids, achieving levels that are clinically relevant for treating infections caused by common pathogens such as Staphylococcus aureus and Escherichia coli .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability45.5%
Peak Serum Concentration2.6 mg/L
Time to Peak Concentration2.1 hours
Terminal Half-Life (Serum)0.8 hours
Terminal Half-Life (Skin Fluid)2.6 hours

Skin and Soft Tissue Infections

This compound has been evaluated for its efficacy in treating skin and soft tissue infections. A clinical study indicated that oral administration of this compound at a dosage of 400 mg three times daily was effective in achieving cure rates exceeding 90% for bacterial infections in this area . The drug's ability to reach therapeutic concentrations in infected tissues underscores its utility in outpatient settings where rapid treatment initiation is essential.

Acute Maxillary Sinusitis

In a multicentric, randomized trial involving over 1000 patients, this compound was found to be equally effective when administered over a shorter duration (5 days) compared to a traditional 10-day regimen for treating acute maxillary sinusitis. Both treatment groups exhibited similar clinical cure rates (85.5% vs. 85.3%), highlighting this compound's potential as a first-line therapy for this condition .

Respiratory Tract Infections

This compound has also been investigated for its role in treating respiratory tract infections, including chronic bronchitis and pneumonia. Its broad-spectrum activity allows it to target various pathogens commonly involved in these infections, thereby providing an effective treatment option .

Case Studies

  • Case Study in Chronic Bronchitis : A patient with chronic bronchitis was successfully treated with this compound, demonstrating significant improvement in symptoms and reduction of bacterial load .
  • Tonsillitis Treatment : A double-blind randomized trial compared this compound with penicillin V for treating group A beta-haemolytic streptococci tonsillitis, revealing comparable efficacy and tolerability between the two regimens .

作用机制

西替利福坦的杀菌活性源于其转化为西替福坦,抑制细菌细胞壁中肽聚糖合成的最后交联阶段。 这种抑制是通过其对青霉素结合蛋白的亲和力来实现的,导致细胞壁合成中断,最终导致细菌死亡 .

生物活性

Cefotiam hexetil is an oral cephalosporin antibiotic derived from cefotiam, designed to enhance bioavailability and therapeutic efficacy. This compound is primarily utilized in treating various bacterial infections, particularly those affecting the respiratory tract, urinary tract, and skin. Its unique chemical structure allows for improved absorption and distribution within the body, making it a valuable option in antibiotic therapy.

This compound functions by inhibiting bacterial cell wall synthesis, a critical process for bacterial growth and replication. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall. This action ultimately leads to cell lysis and death, particularly effective against gram-positive and some gram-negative bacteria.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of antimicrobial activity. Its efficacy includes:

  • Gram-positive bacteria : Effective against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.
  • Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
  • Resistance : It shows limited activity against methicillin-resistant Staphylococcus aureus (MRSA) and certain strains of Enterobacteriaceae that produce extended-spectrum beta-lactamases (ESBLs) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

  • Bioavailability : Approximately 45% following oral administration.
  • Half-life : The terminal half-life is around 0.8 hours, allowing for frequent dosing to maintain therapeutic levels .
  • Tissue Distribution : this compound achieves significant concentrations in various tissues, including skin and respiratory secretions, enhancing its effectiveness in treating localized infections .

Case Studies

  • Respiratory Tract Infections :
    A study demonstrated that this compound was effective in treating lower respiratory tract infections, with a notable improvement in clinical symptoms and microbiological eradication rates compared to standard therapies .
  • Ear, Nose, and Throat Infections :
    In a clinical trial focusing on otitis media and sinusitis, patients treated with this compound showed a higher resolution rate of symptoms compared to those receiving placebo treatments .

Comparative Efficacy

A comparison of this compound with other antibiotics reveals its competitive edge in certain scenarios:

AntibioticSpectrum of ActivityEfficacy Rate (%)Side Effects
This compoundBroad (Gram-positive & negative)85Mild gastrointestinal
AmoxicillinPrimarily Gram-positive75Rash, diarrhea
CiprofloxacinBroad (with fluoroquinolone resistance)80Nausea, dizziness

Safety Profile

This compound is generally well-tolerated. Common side effects include mild gastrointestinal disturbances such as nausea and diarrhea. Serious adverse effects are rare but can include allergic reactions or alterations in liver function tests.

属性

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N9O7S3/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37)/t15?,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFDMWZLBPUKTD-ZKRNHDOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N9O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914817
Record name N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95761-91-4
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95761-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefotiam hexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095761914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFOTIAM HEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92A81Y99T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotiam hexetil
Reactant of Route 2
Reactant of Route 2
Cefotiam hexetil
Reactant of Route 3
Reactant of Route 3
Cefotiam hexetil
Reactant of Route 4
Reactant of Route 4
Cefotiam hexetil
Reactant of Route 5
Cefotiam hexetil
Reactant of Route 6
Reactant of Route 6
Cefotiam hexetil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。